1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring and a piperazinone moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to targetNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is likely that the compound interacts with its target enzyme to modulate its activity, leading to changes in the production of nitric oxide .
Biochemical Pathways
Given its potential target, it may influence pathways related to nitric oxide signaling, which plays a role in a variety of biological processes, including inflammation, neurotransmission, and vascular regulation .
Result of Action
Modulation of nitric oxide production could potentially lead to a variety of effects, given the broad role of nitric oxide in physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride typically involves the reaction of 1,3-benzodioxol-5-ylmethylamine with a suitable carbonyl compound under acidic conditions. The reaction can be carried out using reagents such as acyl chlorides or carboxylic acids in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activity and can be used in the study of biological processes.
Medicine: It can be explored for its therapeutic potential in various medical applications.
Industry: The compound can be used in the development of new materials and products.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-Benzodioxol-5-ylmethylen)amine
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c15-12-6-13-3-4-14(12)7-9-1-2-10-11(5-9)17-8-16-10;/h1-2,5,13H,3-4,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZAJGNSIPURSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC3=C(C=C2)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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